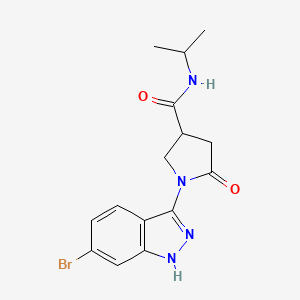methyl}quinolin-8-ol](/img/structure/B12170847.png)
7-{[4-(Difluoromethoxy)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol is a synthetic compound known for its diverse applications in scientific research. It is a derivative of quinolin-8-ol, featuring a difluoromethoxyphenyl group and a pyridin-2-ylamino group. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinolin-8-ol core. The difluoromethoxyphenyl group and the pyridin-2-ylamino group are introduced through specific reactions, such as nucleophilic substitution and amination. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce quinolin-8-ol derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, it targets factors in the RLR signaling pathway to drive IRF3 activation, leading to the transcription of innate immune genes. This compound also exhibits broad-spectrum antiviral activity by inducing cellular transcription of innate immune genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol: This compound shares a similar core structure but features a methoxybenzo[d]thiazol-2-ylamino group instead of a pyridin-2-ylamino group.
5-(Morpholin-4-ylmethyl)quinolin-8-ol: This compound has a morpholin-4-ylmethyl group instead of the difluoromethoxyphenyl group.
Uniqueness
The uniqueness of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to target specific pathways and exhibit broad-spectrum antiviral activity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H17F2N3O2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
7-[[4-(difluoromethoxy)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17F2N3O2/c23-22(24)29-16-9-6-15(7-10-16)19(27-18-5-1-2-12-25-18)17-11-8-14-4-3-13-26-20(14)21(17)28/h1-13,19,22,28H,(H,25,27) |
InChI-Schlüssel |
OYBWARTUSWJDHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)OC(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B12170768.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12170774.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12170779.png)
![5-methyl-3-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B12170787.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide](/img/structure/B12170788.png)
![(4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12170790.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12170798.png)

![N-benzyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170816.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170829.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B12170830.png)
![N'~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12170837.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12170853.png)
